molecular formula C23H24N8O B2712851 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one CAS No. 1251609-87-6

2-(1H-1,3-benzodiazol-1-yl)-1-(4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B2712851
CAS No.: 1251609-87-6
M. Wt: 428.5
InChI Key: JUANWXPJGCZVBF-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-(4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that features multiple functional groups, including benzimidazole, pyridazine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Attachment of the pyridazine ring: This step might involve the reaction of the benzimidazole intermediate with a pyridazine derivative under specific conditions.

    Introduction of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.

    Final coupling: The final step involves coupling the intermediate with 6-methylpyridin-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-(4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential as a drug candidate. Its multiple functional groups suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridazin-3-yl)piperazin-1-yl)ethanone
  • 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one lies in its combination of functional groups, which might confer unique chemical and biological properties. This could make it more effective or versatile compared to similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O/c1-17-5-4-8-20(25-17)26-21-9-10-22(28-27-21)29-11-13-30(14-12-29)23(32)15-31-16-24-18-6-2-3-7-19(18)31/h2-10,16H,11-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUANWXPJGCZVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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